N-(2,3-dimethylphenyl)-3-pyrrolidinamine

Description

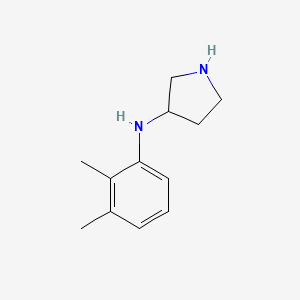

N-(2,3-Dimethylphenyl)-3-pyrrolidinamine is a secondary amine featuring a pyrrolidine ring substituted at the 3-position with a dimethylphenyl group. The compound’s structure combines an aromatic 2,3-dimethylphenyl moiety with a pyrrolidinamine backbone, which confers unique steric and electronic properties. Pyrrolidine derivatives are notable for their conformational flexibility and ability to engage in hydrogen bonding, making them relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

N-(2,3-dimethylphenyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C12H18N2/c1-9-4-3-5-12(10(9)2)14-11-6-7-13-8-11/h3-5,11,13-14H,6-8H2,1-2H3 |

InChI Key |

HRBYJVVENJTBBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2CCNC2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Estimated based on molecular formula.

Key Observations:

In contrast, compounds like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) prioritize chloroacetamide functionality for herbicidal activity, highlighting how substituent position (2,3- vs. 2,6-) alters bioactivity.

Functional Group Impact: The secondary amine in this compound may exhibit higher basicity and hydrogen-bonding capacity than tertiary amines (e.g., dimethylamino group in ), influencing solubility and receptor binding. Pyrrolidine rings (as in ) enhance conformational flexibility, whereas rigid aromatic systems (e.g., benzodioxin in ) may reduce rotational freedom.

Pyrrolidine derivatives (e.g., ) are often employed as chiral auxiliaries or catalysts, implying utility in asymmetric synthesis.

Research Findings and Limitations

- Structural Data: No crystallographic data for this compound are available in the evidence. However, software like SHELXL and ORTEP-3 are standard tools for such analyses, underscoring the need for future structural studies.

- Synthetic Pathways : details synthetic methods for N-methylpyrrolo-pyrimidinamines, which could be adapted for synthesizing the target compound via analogous amine alkylation or coupling reactions.

- Toxicity and Safety: Nitrosamine derivatives (e.g., nitrosopyrrolidine ) are carcinogenic, emphasizing the need for rigorous impurity profiling in pyrrolidinamine synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.